2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate
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Overview
Description
2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system substituted with a 2-chlorobenzyl group and a 2-hydroxy-4-carboxylate group.
Safety and Hazards
Future Directions
The future directions for “2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate” could involve further exploration of its synthesis, chemical reactions, and potential therapeutic applications. The quinoline scaffold holds significant relevance in medicinal chemistry, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Mechanism of Action
Target of Action
Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These enzymes play a crucial role in many biological processes, including bone mineralization and the regulation of intracellular and extracellular phosphate levels .
Mode of Action
It is likely that this compound interacts with its targets (potentially alkaline phosphatases) in a manner similar to other quinoline derivatives . This interaction could lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given the potential inhibition of alkaline phosphatases, it is plausible that this compound could affect pathways involving these enzymes . Alkaline phosphatases are involved in a variety of biochemical pathways, including those related to bone mineralization and phosphate regulation .
Result of Action
If this compound acts as an inhibitor of alkaline phosphatases, it could potentially alter the activity of these enzymes, leading to changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the 2-Hydroxy-4-Carboxylate Group: The 2-hydroxy-4-carboxylate group can be introduced through a carboxylation reaction. This involves the reaction of the quinoline derivative with carbon dioxide in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate can be compared with other similar compounds, such as:
4-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a different substituent on the benzyl group.
2-methylbenzyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a methyl group instead of a chlorobenzyl group.
2-phenylbenzyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a phenyl group instead of a chlorobenzyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-14-7-3-1-5-11(14)10-22-17(21)13-9-16(20)19-15-8-4-2-6-12(13)15/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZXNBKCVOBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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